

# Camizestrant DrugBank accession DB19218

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## Compound Focus: Camizestrant

CAS No.: 2222844-89-3

Cat. No.: S1965369

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## Drug Profile & Clinical Trial Data

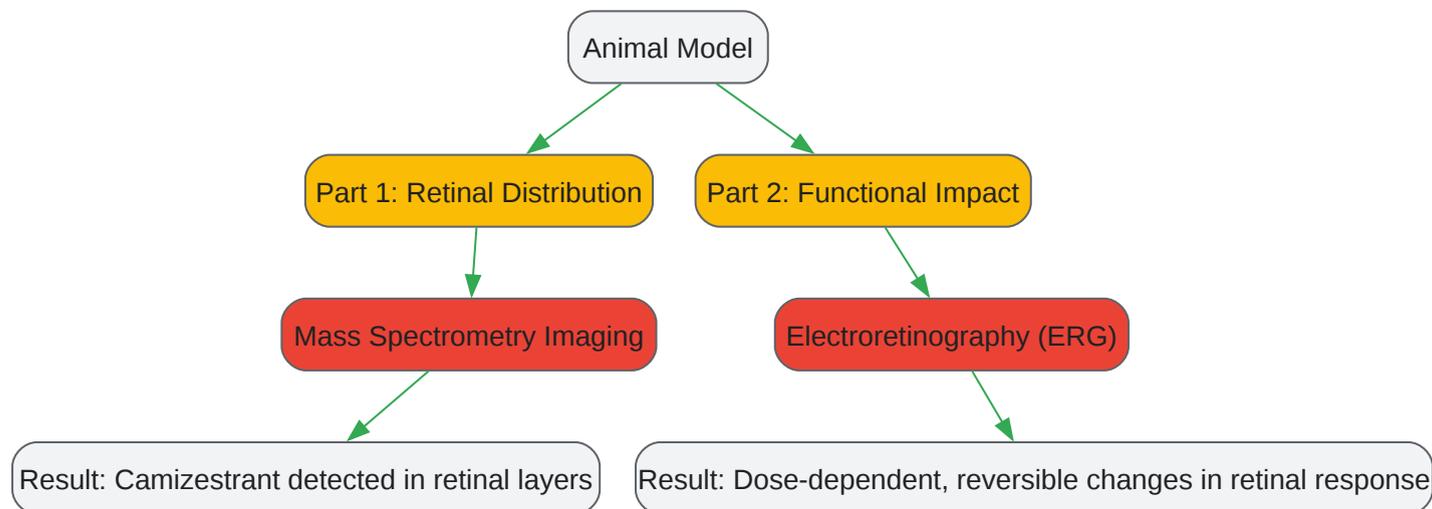
The table below summarizes the core chemical properties and key efficacy data from clinical trials for **Camizestrant**.

Category	Details
<b>Chemical Properties</b>	
Generic Name	Camizestrant [1]
DB Accession No.	DB19218 [1]
Modality	Small Molecule [1]
Chemical Formula	C <sub>24</sub> H <sub>28</sub> F <sub>4</sub> N <sub>6</sub> [1]
Molecular Weight	476.524 g/mol [1]
CAS Registry	2222844-89-3 [1]
Synonyms	AZD9833 [1] [2]
<b>Mechanism of Action</b>	Next-generation Oral Selective Estrogen Receptor Degradator (SERD) and complete Estrogen Receptor antagonist [3] [2] [4]

Category	Details
Primary Target	Estrogen Receptor alpha (ER $\alpha$ /ESR1) [1] [4]
Key Clinical Efficacy (SERENA-2 Phase II Trial) [5]	<b>Camizestrant 75 mg vs. Fulvestrant 500 mg</b>
Patient Population	ER+/HER2- advanced breast cancer after endocrine therapy
Primary Endpoint: Median PFS (Overall)	7.2 months vs. 3.7 months
Hazard Ratio (HR) - Overall	0.58 (90% CI: 0.41-0.81)
Hazard Ratio (HR) - ESR1 mutant	0.33 (90% CI: 0.18-0.58)
Key Clinical Efficacy (SERENA-6 Phase III Trial) [3]	<b>Camizestrant + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i</b>
Patient Population	1st-line HR+/HER2- advanced breast cancer with emergent <i>ESR1</i> mutations
Primary Endpoint	Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS)

## Experimental Protocols & Nonclinical Safety

Some patients in clinical trials experienced mild, transient visual effects. The following diagram and summary detail a nonclinical study designed to investigate this phenomenon [6].



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*Experimental workflow for retinal safety study.*

## Study Objective and Workflow

The investigation aimed to determine if **Camizestrant** localizes in the eye and affects retinal function, explaining transient visual effects (like photopsia) reported by some patients [6]. The study was conducted in two main parts, as shown in the diagram above.

## Detailed Methodology

- **Animal Model:** Female Long Evans rats ( $n = 3-6$  per group) [6].
- **Part 1: Retinal Distribution Assessment**
  - **Protocol:** Rats received  $75 \text{ mg kg}^{-1}/\text{day}$  of **Camizestrant** or control for 7 days [6].
  - **Analysis:** Eyes were collected 2 hours post-final dose. Retinal cross-sections were analyzed using **MALDI mass spectrometry imaging** to spatially resolve drug distribution [6].
  - **Key Finding:** **Camizestrant** was present in the retina, primarily in the choroid and retinal pigment epithelium (RPE) layers [6].
- **Part 2: Functional Impact via Electroretinography (ERG)**

- **Dosing:** Rats received **Camizestrant** (5, 12, 25, or 75 mg kg<sup>-1</sup>/day) or control for 7 days, followed by a 7-day washout [6].
- **ERG Protocol:** Full-field ERGs were recorded at baseline, Days 1 and 7 (90 mins post-dose), and Day 14 (post-washout). Measurements were taken under:
  - **Dark-adapted (scotopic)** conditions to assess rod pathway function.
  - **Light-adapted (photopic)** conditions to assess cone pathway function and the rate of light adaptation [6].
- **Key Findings:**
  - **Dose-dependent Effects:** At doses  $\geq 12$  mg kg<sup>-1</sup>/day, **Camizestrant** significantly reduced dark-adapted b-wave amplitudes and oscillatory potentials, and increased light-adapted b-wave latency [6].
  - **Reversibility:** All observed effects were fully reversible, returning to baseline after the 7-day washout period [6].
  - **Structural Integrity:** Ophthalmic examinations showed no structural damage to the retina [6].

## Mechanism of Action and Signaling Pathways

The diagram below illustrates how **Camizestrant** targets and degrades the Estrogen Receptor to inhibit cancer cell growth.

*Camizestrant mechanism: antagonizing and degrading estrogen receptor.*

**Camizestrant** is a next-generation oral Selective Estrogen Receptor Degradator (SERD) and a complete ER antagonist [3] [2] [4]. Its mechanism is twofold:

- **Antagonism:** It competes with the body's natural estrogen (estradiol, E2) for binding to the Estrogen Receptor alpha (ER $\alpha$ ), effectively blocking it [4].
- **Degradation:** Upon binding, it induces a conformational change in the receptor that leads to its **degradation** [1] [4]. This is crucial because it reduces the total number of ER proteins available to drive cancer growth.

This dual action is effective against breast cancer cells driven by ER, including those with acquired **ESR1 mutations** that confer resistance to other endocrine therapies like aromatase inhibitors [3] [4]. By degrading the ER, **Camizestrant** removes the engine of cancer growth, overcoming a key resistance mechanism.

## Key Insights for Professionals

- **Overcoming Resistance:** **Camizestrant**'s potency in degrading ER, including common mutant forms, addresses a critical limitation of earlier therapies like fulvestrant and AIs [3] [4]. Its activity in pre-treated populations and those with *ESR1* mutations is a significant differentiator [5].
- **Versatile Combination Potential:** Preclinical and clinical data support its use in combination with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) and targeted agents against the PI3K/AKT/mTOR pathway (e.g., capivasertib), offering strategies to manage complex resistance patterns [3] [4].
- **Manageable Safety Profile:** The visual effects observed are characterized as **pharmacological, dose-dependent, and fully reversible**, with no associated structural damage to the retina. This supports proactive patient communication and management [6].

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## References

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